N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC14781942
Molecular Formula: C14H12FN3O3S2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FN3O3S2 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H12FN3O3S2/c15-10-3-4-12-11(8-10)14(19)18(9-16-12)6-5-17-23(20,21)13-2-1-7-22-13/h1-4,7-9,17H,5-6H2 |
| Standard InChI Key | ZEOSFPCUJVRBGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates two pharmacologically significant components:
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6-Fluoro-4-oxoquinazolin-3(4H)-yl: A quinazolinone scaffold substituted with a fluorine atom at position 6 and a ketone group at position 4. Fluorination enhances electronegativity and bioavailability, while the oxo group facilitates hydrogen bonding with biological targets .
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Thiophene-2-sulfonamide: A sulfur-containing heterocycle (thiophene) fused to a sulfonamide group, which improves solubility and membrane permeability .
The ethyl linker bridges these moieties, providing conformational flexibility critical for target engagement. Comparatively, the structurally related compound 4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide (PubChem CID 5155717) replaces the thiophene with a benzene ring but retains similar hydrogen-bonding capabilities via its sulfonamide group .
Physicochemical Properties
While experimental data for N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide are unavailable, properties can be extrapolated from analogs:
The compound’s moderate logP suggests balanced lipophilicity, enabling cell membrane penetration while retaining aqueous solubility—a hallmark of drug-like molecules .
Synthetic Pathways and Reaction Optimization
Retrosynthetic Analysis
A plausible synthesis route involves:
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Quinazolinone Formation: Cyclization of 2-amino-5-fluorobenzoic acid with urea to yield 6-fluoroquinazolin-4(3H)-one.
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Ethyl Linker Introduction: Alkylation of the quinazolinone nitrogen using 1,2-dibromoethane under basic conditions.
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Sulfonamide Coupling: Reaction of the ethyl-linked intermediate with thiophene-2-sulfonamide chloride in the presence of a coupling agent like HATU.
This approach mirrors methods used for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)propanamide, where multi-step functionalization of the quinazolinone core is employed.
Industrial-Scale Considerations
Automated flow chemistry systems could enhance yield and purity by precisely controlling reaction parameters (e.g., temperature, stoichiometry). For instance, continuous-flow reactors have been validated for similar sulfonamide couplings, reducing side-product formation.
Biological Activity and Mechanistic Insights
Antitumor Efficacy
Compounds like 4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide exhibit IC50 values below 1 μM in breast cancer cell lines (MCF-7), suggesting that the target compound may share similar potency . Fluorine’s electron-withdrawing effects enhance metabolic stability, potentially prolonging half-life in vivo .
Comparative Analysis with Structural Analogs
The target compound’s thiophene sulfonamide group may confer superior solubility compared to benzene-based analogs, enhancing bioavailability .
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